molecular formula C22H26F2N4O3 B2666810 N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide CAS No. 899729-61-4

N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide

Cat. No.: B2666810
CAS No.: 899729-61-4
M. Wt: 432.472
InChI Key: AGYIEKJNBXCWBQ-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of fluorine atoms on the phenyl ring, a dimethylamino group, and a morpholine ring

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biochemical Studies: Used in studies to understand biochemical pathways and interactions.

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties in treating various diseases.

    Diagnostic Tools: Used in the development of diagnostic agents for medical imaging.

Industry

    Chemical Industry: Utilized in the synthesis of other complex organic compounds.

    Pharmaceutical Industry: Employed in the production of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. This information was not available in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,5-difluoroaniline with an appropriate acylating agent to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 4-(dimethylamino)benzaldehyde under specific conditions to form a secondary intermediate.

    Final Amide Formation: The secondary intermediate undergoes a reaction with morpholine and an appropriate coupling reagent to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification Techniques: Using advanced purification techniques like crystallization, distillation, and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation Products: Corresponding oxidized derivatives.

    Reduction Products: Reduced forms of the compound.

    Substitution Products: Compounds with substituted functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide
  • N-(2,5-difluorophenyl)-N’-{2-[4-(methylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide

Uniqueness

  • Fluorine Substitution : The presence of fluorine atoms at specific positions on the phenyl ring.
  • Functional Groups : Unique combination of dimethylamino and morpholine groups.
  • Chemical Stability : Enhanced stability due to specific structural features.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F2N4O3/c1-27(2)17-6-3-15(4-7-17)20(28-9-11-31-12-10-28)14-25-21(29)22(30)26-19-13-16(23)5-8-18(19)24/h3-8,13,20H,9-12,14H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYIEKJNBXCWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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